molecular formula C24H44O6 B1683035 Triheptanoin CAS No. 620-67-7

Triheptanoin

Cat. No. B1683035
CAS RN: 620-67-7
M. Wt: 428.6 g/mol
InChI Key: PJHKBYALYHRYSK-UHFFFAOYSA-N
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Description

Triheptanoin is a synthetic medium odd-chain (C7) triglyceride . It is used to treat long-chain fatty acid oxidation disorders (LC-FAODs), a genetic metabolic disorder that prevents the body from breaking down fats into energy .


Synthesis Analysis

Triheptanoin, also known as DOJOLVI™, is a synthetic medium odd-chain (C7) triglyceride . It is chemically composed of three heptanoate (seven carbon fatty acid) molecules linked to glycerol through ester bonds .


Chemical Reactions Analysis

The beneficial effects of triheptanoin are assumed to be linked to the anaplerotic properties of triheptanoin, which set it apart from the standard medium-chain triglyceride (MCT) oil . It has the potential to replete TCA cycle intermediates through production of both acetyl-CoA and propionyl-CoA through medium chain FAO .


Physical And Chemical Properties Analysis

Triheptanoin has a molecular formula of C24H44O6 and a molecular weight of 428.6 . It is soluble in DMSO . Triheptanoin maintained chemical and physical stability when mixed with beverages and foods for up to 4 h at 25–40 °C and up to 48 h at 2–8 °C .

Scientific Research Applications

Treatment of Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs)

Triheptanoin, a synthetic medium odd-chain (C7) triglyceride, is an effective and generally well-tolerated source of calories and fatty acids for the treatment of pediatric and adult patients with molecularly-confirmed LC-FAODs . LC-FAODs are a group of rare, life-threatening, inborn errors of metabolism that prevent the body from converting long-chain fatty acids (LC-FAs) into energy during periods of fasting and physiological stress .

Anaplerotic Therapy

The beneficial effects of triheptanoin are assumed to be linked to its anaplerotic properties, which set it apart from the standard medium-chain triglyceride (MCT) oil . Anaplerosis is the process of replenishing TCA (tricarboxylic acid) cycle intermediates that have been exhausted for other metabolic functions .

Treatment of Aconitase 2 Deficiency

In an in vivo trial, triheptanoin was used as an anaplerotic agent for bypassing the defective enzyme aconitase 2 and restoring citric acid cycle function in two brothers suffering from Aconitase 2 deficiency . This condition is extremely rare and leads to a variety of symptoms, including intellectual disability, hypotonia, optic nerve atrophy, cortical atrophy, cerebellar atrophy, and seizures .

Potential Improvement of Cardiac Function and Structure

In a pivotal, randomized, phase 2 trial comparing triheptanoin to trioctanoin in patients with non-severe LC-FAODs and normal cardiovascular function at baseline, patients in both treatment groups had similar mean changes from baseline in measures of cardiac function and structure after 4 months’ treatment .

Reduction of Major Clinical Events

In patients with severe LC-FAODs, 78-weeks’ treatment with triheptanoin reduced pre-treatment mean annualized event and duration rates for major clinical events .

Increased Left Ventricular Ejection Fraction (LVEF)

Triheptanoin supplementation increased left ventricular ejection fraction (LVEF) and reduced left ventricular wall mass at rest .

Mechanism of Action

Target of Action

Triheptanoin is primarily targeted at patients with long-chain fatty acid oxidation disorders (LC-FAODs) . These are a group of life-threatening autosomal recessive disorders caused by defects in nuclear genes encoding mitochondrial enzymes involved in the conversion of dietary long-chain fatty acids into energy .

Mode of Action

Triheptanoin is a source of heptanoate fatty acids, which can be metabolized without the enzymes of long-chain fatty acid oxidation . It is a medium-chain triglyceride consisting of three odd-chain 7-carbon length fatty acids (heptanoate) that provide a source of calories and fatty acids . In clinical trials, patients with LC-FAODs treated with triheptanoin experienced improvements in hypoglycemia, cardiomyopathy, and rhabdomyolysis .

Biochemical Pathways

Triheptanoin, the triglyceride of heptanoate, was proposed as an alternative treatment that could directly address both TCA cycle substrate needs in LC-FAODs since it still bypassed the need for long-chain fat transport and catabolism and was metabolized to two molecules of acetyl-CoA and one of propionyl-CoA . This process helps to replenish the TCA cycle intermediates, thereby addressing the energy deficiency in LC-FAODs .

Pharmacokinetics

Systemic exposure to triheptanoin following oral administration is negligible, as triheptanoin is extensively hydrolyzed to glycerol and heptanoate in the gastrointestinal tract . Multiple peaks for triheptanoin metabolites were observed in the plasma following oral administration of triheptanoin, generally coinciding with the time that meals were served . Heptanoate, the pharmacologically active metabolite of triheptanoin supplementing energy sources in patients with LC-FAODs, showed the greatest exposure among the metabolites of triheptanoin in human plasma following oral administration of triheptanoin .

Result of Action

The use of triheptanoin in patients with LC-FAODs has shown significant improvements in hypoglycemia, cardiomyopathy, and rhabdomyolysis . Complications in LC-FAOD patients are reduced from approximately 60% to approximately 10% with the addition of triheptanoin . In a double-blind, randomized controlled trial, triheptanoin supplementation increased left ventricular ejection fraction (LVEF) and reduced left ventricular wall mass at rest, and reduced heart rate during exercise compared with trioctanoin supplementation .

Action Environment

The action of triheptanoin can be influenced by various environmental factors such as diet and meal times. As triheptanoin is administered orally, its absorption and subsequent metabolism can be affected by the gastrointestinal environment and the presence of food . Patients should be counselled regarding the risk of feeding tube dysfunction and intestinal malabsorption due to pancreatic insufficiency .

Future Directions

Triheptanoin has received its first regulatory approval in the USA, for use as a source of calories and fatty acids for the treatment of pediatric and adult patients with molecularly confirmed LC-FAOD . It has also been investigated for use as a treatment in a range of other metabolic disorders or other diseases where energy deficiency is implicated .

properties

IUPAC Name

2,3-di(heptanoyloxy)propyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHKBYALYHRYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862306
Record name 1,2,3-Propanetriyl triheptanoate
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Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

Triheptanoin is a source of heptanoate fatty acids, which can be metabolized without the enzymes of long chain fatty acid oxidation. In clinical trials, patients with lc-FAODs treated with triheptanoin experienced improvements in hypoglycemia, cardiomyopathy, and rhabdomyolysis.
Record name Triheptanoin
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Product Name

Triheptanoin

CAS RN

620-67-7
Record name Triheptanoin
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Record name Triheptanoin [USAN]
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Record name Triheptanoin
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Record name Heptanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name 1,2,3-Propanetriyl triheptanoate
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Record name Propane-1,2,3-triyl trisheptanoate
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Record name TRIHEPTANOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does triheptanoin work in the body?

A1: Triheptanoin is a triglyceride composed of three 7-carbon (heptanoate) fatty acids. Unlike even-chain fatty acids, which are metabolized solely to acetyl-CoA, triheptanoin provides both acetyl-CoA and propionyl-CoA. [, , , , , , ] This is crucial because propionyl-CoA can be converted to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. Thus, triheptanoin acts as an anaplerotic agent, replenishing the TCA cycle intermediates and enhancing energy production. [, , , , , , ]

Q2: What makes triheptanoin unique compared to other fatty acids?

A2: Its ability to provide both acetyl-CoA and propionyl-CoA sets triheptanoin apart from even-chain fatty acids. This dual contribution to the TCA cycle is particularly beneficial in conditions where energy production is compromised, such as long-chain fatty acid oxidation disorders (LC-FAOD) or glucose transporter type I deficiency syndrome (GLUT1-DS). [, , , , , , , , ]

Q3: How does triheptanoin benefit patients with LC-FAOD?

A3: Individuals with LC-FAOD have impaired breakdown of long-chain fatty acids, leading to energy deficiency. Triheptanoin, being a medium-chain triglyceride, bypasses this metabolic block, providing an alternative energy source. [, , , , , , ] Moreover, by replenishing TCA cycle intermediates, it supports various metabolic processes and potentially reduces the frequency and severity of major clinical events like rhabdomyolysis, hypoglycemia, and cardiomyopathy. [, , , ]

Q4: Does triheptanoin impact glucose metabolism?

A4: Research suggests that triheptanoin may influence glucose metabolism, particularly in the context of epilepsy. In a mouse model, triheptanoin appeared to increase glucose utilization and normalize the activities of key enzymes involved in glucose metabolism, potentially contributing to its anticonvulsant effects. [, , ]

Q5: What is the molecular formula and weight of triheptanoin?

A5: Triheptanoin has the molecular formula C24H46O6 and a molecular weight of 430.6 g/mol. []

Q6: Is there information available on spectroscopic data for triheptanoin?

A6: While the provided research papers do not delve into detailed spectroscopic analysis, they highlight that triheptanoin used in these studies is highly purified. [, , ] Specific spectroscopic data would require further investigation.

Q7: How stable is triheptanoin under different conditions?

A7: Triheptanoin demonstrates good stability in various formulations, including as a component of solid diets for rodents. [] Research highlights its long-term stability, making it suitable for pre-clinical and clinical use. [, ]

Q8: Does triheptanoin have any catalytic properties?

A8: Triheptanoin itself does not exhibit catalytic properties. Its benefits stem from its unique metabolic breakdown, providing substrates for the TCA cycle rather than acting as a catalyst. [, , , , , ]

A8: The provided research focuses primarily on the in vivo effects and therapeutic potential of triheptanoin. In-depth information regarding computational chemistry, SAR, detailed formulation strategies, SHE regulations, and specific analytical method validation falls outside the scope of the provided studies.

Q9: How is triheptanoin absorbed and metabolized in the body?

A9: Triheptanoin is rapidly hydrolyzed in the gastrointestinal tract to glycerol and heptanoate. [] Systemic exposure to intact triheptanoin is negligible. Heptanoate, the pharmacologically active metabolite, shows the highest plasma exposure. [, ] Peak concentrations of metabolites appear after meals, suggesting dietary fat influences absorption. []

Q10: Are there differences in triheptanoin pharmacokinetics between healthy individuals and LC-FAOD patients?

A10: Research indicates that the apparent clearance of heptanoate is lower in patients with LC-FAOD compared to healthy subjects. [] This difference underscores the importance of individualized treatment strategies.

Q11: What evidence supports the use of triheptanoin in GLUT1-DS?

A11: Open-label studies have shown that triheptanoin can significantly reduce the frequency of paroxysmal movement disorders in GLUT1-DS patients who cannot tolerate or do not respond to ketogenic diets. [, , , ] Improvements in brain energy metabolism, assessed by 31P-NMR spectroscopy, further support its therapeutic potential in this condition. [, ]

Q12: What are the observed effects of triheptanoin in animal models of neurological diseases?

A12: Triheptanoin has demonstrated promising results in preclinical models of various neurological diseases. In a mouse model of Amyotrophic Lateral Sclerosis (ALS), it delayed motor neuron loss and symptom onset, potentially by improving TCA cycle function in muscles. [] In Alzheimer's disease models, triheptanoin showed protection against brain ATP depletion and mitochondrial dysfunction, suggesting a potential neuroprotective role. []

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